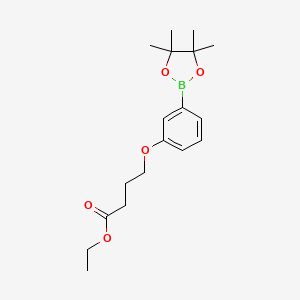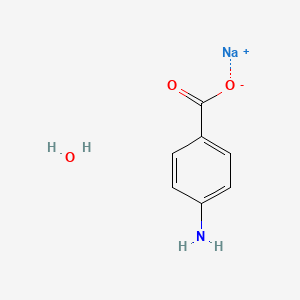
对氨基苯甲酸钠盐水合物
描述
4-Aminobenzoic acid sodium salt hydrate is an organic compound with the molecular formula H₂NC₆H₄CO₂Na·xH₂O. It is a derivative of 4-aminobenzoic acid, where the carboxyl group is converted to its sodium salt form and is hydrated. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
科学研究应用
4-Aminobenzoic acid sodium salt hydrate has a wide range of applications in scientific research:
作用机制
Target of Action
4-Aminobenzoic acid sodium salt hydrate, also known as PABA, primarily targets the respiratory system . It is an essential nutrient for many human pathogens but is dispensable for humans .
Mode of Action
PABA interacts with its targets by serving as an intermediate in the synthesis of tetrahydrofolic acid . This compound plays a crucial role in the metabolism of nucleic acid precursors and several amino acids, as well as in methylation reactions . In mammals, PABA is metabolized by a variety of enzymes, including N-acetyltransferases .
Biochemical Pathways
PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Pharmacokinetics
The pharmacokinetics of PABA involve its metabolism by a variety of enzymes, including N-acetyltransferases .
Result of Action
The result of PABA’s action is the synthesis of tetrahydrofolic acid, which plays a critical role in the metabolism of nucleic acid precursors and several amino acids, as well as in methylation reactions . This can have significant effects at the molecular and cellular levels.
Action Environment
The action of PABA can be influenced by environmental factors. For instance, it may be utilized by bacteria or fungi that are living in mammalian organisms, including those resident in the gut . The efficacy and stability of PABA can therefore be influenced by the characteristics of these microorganisms and their environment.
生化分析
Biochemical Properties
4-Aminobenzoic acid sodium salt hydrate is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Cellular Effects
The effects of 4-Aminobenzoic acid sodium salt hydrate on cells are not fully investigated . It is known that it is metabolized by a variety of enzymes, including N-acetyltransferases . It may also be utilized by bacteria or fungi that are living in mammalian organisms, including those resident in the gut .
Molecular Mechanism
The molecular mechanism of 4-Aminobenzoic acid sodium salt hydrate involves the reactions of functional groups such as amino and carboxylic acid . The amino group can undergo acylation with acetic anhydride to form an amide . The carboxyl group gives the esterification reaction with alcohol to form an ester .
Temporal Effects in Laboratory Settings
It is recommended to store the compound in cool, dry conditions in well-sealed containers .
Dosage Effects in Animal Models
The effects of different dosages of 4-Aminobenzoic acid sodium salt hydrate in animal models have not been fully studied. Some studies suggest that PABA might increase the risk of cellular UV damage .
Metabolic Pathways
4-Aminobenzoic acid sodium salt hydrate can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid . Both these metabolic processes can take place to synthesize 4-acetamidohippuric acid .
Transport and Distribution
It is soluble in water, which may facilitate its distribution .
Subcellular Localization
It is known that plants produce PABA in their chloroplasts, and store it as a glucose ester (pABA-Glc) in their tissues .
准备方法
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid sodium salt hydrate can be synthesized through the reduction of 4-nitrobenzoic acid. The process involves the following steps:
Reduction of 4-nitrobenzoic acid: 4-nitrobenzoic acid is dissolved in water and reacted with sodium hydroxide to form the sodium salt.
Hydration: The resulting 4-aminobenzoic acid sodium salt is then hydrated to obtain 4-aminobenzoic acid sodium salt hydrate.
Industrial Production Methods
In industrial settings, the production of 4-aminobenzoic acid sodium salt hydrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the reduction and hydration steps, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Aminobenzoic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions to form derivatives like esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of 4-aminobenzoic acid sodium salt.
Reduction: Amines and other reduced forms.
Substitution: Esters, amides, and other substituted derivatives.
相似化合物的比较
4-Aminobenzoic acid sodium salt hydrate can be compared with other similar compounds, such as:
4-Aminobenzoic acid: The parent compound, which lacks the sodium salt and hydration.
Ethyl 4-aminobenzoate: An ester derivative used in local anesthetics.
Methyl 4-aminobenzoate: Another ester derivative with similar applications.
Uniqueness
The uniqueness of 4-aminobenzoic acid sodium salt hydrate lies in its sodium salt form and hydration, which enhance its solubility and reactivity in various chemical and biological processes.
属性
IUPAC Name |
sodium;4-aminobenzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Na.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,8H2,(H,9,10);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVSNYIAZJHZFQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583607 | |
| Record name | Sodium 4-aminobenzoate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56322756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
206557-08-6 | |
| Record name | Sodium 4-aminobenzoate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


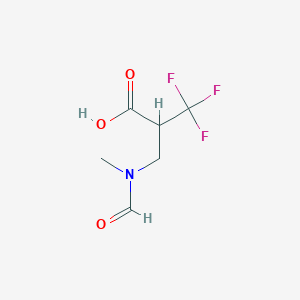

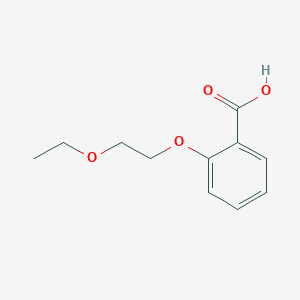

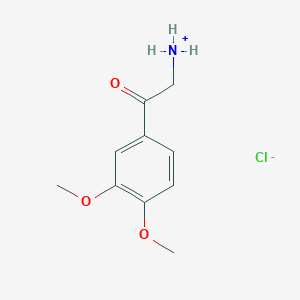



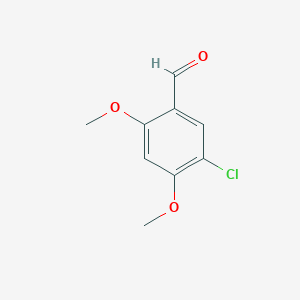


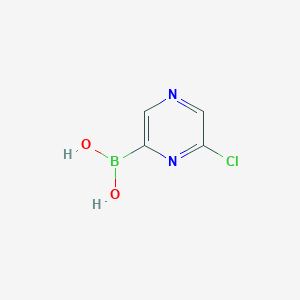
![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)
